Dopa 3-phosphate

描述

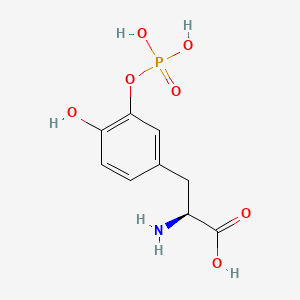

Dopa 3-phosphate (3-O-phosphorylated L-DOPA) is a phosphorylated derivative of L-3,4-dihydroxyphenylalanine (L-DOPA), a precursor of melanin and catecholamines. The phosphate group is esterified at the 3-position of the aromatic ring, enhancing solubility and stability across a wide pH range . Unlike L-DOPA, this compound is resistant to spontaneous oxidation and enzymatic degradation by dopa oxidase (tyrosinase) unless hydrolyzed by alkaline phosphatase to release free L-DOPA . This compound is notable for its role in melanogenesis, particularly in melanoma cells, where it is internalized and converted into melanin. At high concentrations, it exhibits cytotoxicity, which is potentiated by melanotropin and inhibited by phenylthiourea, suggesting a melanin-dependent mechanism .

属性

CAS 编号 |

97321-86-3 |

|---|---|

分子式 |

C9H12NO7P |

分子量 |

277.17 g/mol |

IUPAC 名称 |

(2S)-2-amino-3-(4-hydroxy-3-phosphonooxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H12NO7P/c10-6(9(12)13)3-5-1-2-7(11)8(4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H2,14,15,16)/t6-/m0/s1 |

InChI 键 |

LPRGFKOHMXXIIU-LURJTMIESA-N |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)OP(=O)(O)O)O |

手性 SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)OP(=O)(O)O)O |

规范 SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)OP(=O)(O)O)O |

其他CAS编号 |

97321-86-3 |

同义词 |

DOPA 3-phosphate |

产品来源 |

United States |

相似化合物的比较

Glycerol 3-Phosphate

- Structure : A triose phosphate with a glycerol backbone and a phosphate group at the 3-position.

- Function: Central to lipid biosynthesis (as a precursor for triglycerides and phospholipids) and glycolysis/gluconeogenesis. It is catabolized by glycerol 3-phosphate dehydrogenase (GlpD) and phosphatases (e.g., PA0562, PA3172 in Pseudomonas aeruginosa) .

- Contrast with Dopa 3-Phosphate: Glycerol 3-phosphate participates in energy metabolism and membrane synthesis, whereas this compound is specialized in melanin production and cytotoxicity in melanoma cells. Enzymatic regulation differs: Glycerol 3-phosphate is dynamically interconverted with dihydroxyacetone phosphate (DHAP) in glycolysis, while this compound acts as a stable pro-drug requiring phosphatase activation .

Glyceraldehyde 3-Phosphate

Shikimate 3-Phosphate

- Structure: A cyclic monoalkyl phosphate derived from shikimic acid.

- Function: Intermediate in the shikimate pathway, essential for aromatic amino acid biosynthesis in plants and microbes .

- Contrast with this compound :

Dopa 4-Phosphate

- Structure : A positional isomer of this compound with the phosphate group at the 4-position of the aromatic ring.

- Function : Similar to this compound in solubility and stability but differs in enzymatic recognition. For example, alkaline phosphatase may hydrolyze it at a different rate .

- Contrast with this compound: The phosphate position affects substrate specificity in enzymatic reactions. Melanoma cells may process these isomers differently, impacting melanin yield and cytotoxicity .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Backbone | Phosphate Position | Key Functions | Key Enzymes/Pathways |

|---|---|---|---|---|

| This compound | Aromatic ring | 3 | Melanin synthesis, cytotoxicity | Alkaline phosphatase, Tyrosinase |

| Glycerol 3-phosphate | Glycerol | 3 | Lipid synthesis, glycolysis | GlpD, GPAT, phosphatases |

| Glyceraldehyde 3-phosphate | Triose | 3 | Glycolysis, gluconeogenesis | Aldolase, dehydrogenase |

| Shikimate 3-phosphate | Cyclic shikimate | 3 | Aromatic amino acid biosynthesis | Shikimate kinase, EPSP synthase |

| Dopa 4-phosphate | Aromatic ring | 4 | Melanin precursor (similar to 3-isomer) | Alkaline phosphatase |

Key Research Findings

- Enzymatic Specificity : this compound requires phosphatase-mediated hydrolysis for melanin production, whereas glycerol 3-phosphate is directly utilized in lipid synthesis .

- Cytotoxicity Mechanism: The cytotoxicity of this compound in melanoma cells is linked to melanin synthesis, as inhibitors like phenylthiourea block both processes .

- Evolutionary Divergence : Shikimate 3-phosphate highlights the metabolic divide between plants/microbes and animals, unlike this compound, which is exclusive to animal cell pathways .

常见问题

Q. What statistical approaches validate this compound as a biomarker in melanoma versus non-melanoma malignancies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。